4-(2-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-(2-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA belongs to the class of piperazine derivatives, which are known to have diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. This compound has also been shown to have antinociceptive effects, which may make it a potential candidate for the treatment of neuropathic pain.
Advantages and Limitations for Lab Experiments
4-(2-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize, and the yield obtained from its synthesis is high. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the development of drugs that target the central nervous system. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain and other physiological systems.
Future Directions
There are several future directions for the study of 4-(2-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide. Further research is needed to elucidate its mechanism of action and its effects on the brain and other physiological systems. This compound may also have potential applications in the treatment of neuropathic pain, and more research is needed to explore this possibility. Additionally, this compound may have potential applications in the development of drugs that target the central nervous system, and more research is needed to explore this possibility.
Scientific Research Applications
4-(2-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential use in scientific research. Its piperazine structure makes it a potential candidate for the development of drugs that target the central nervous system. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(26)19-14-6-2-3-7-15(14)22(23)24/h2-9H,10-13H2,1H3,(H,19,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPBIYUUNCZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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